N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-3-28(25,26)22-16-20(17-5-4-10-21-15-17)24-13-11-23(12-14-24)18-6-8-19(27-2)9-7-18/h4-10,15,20,22H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYNXBVNDKKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the methoxyphenyl group. The final step involves the sulfonation of the ethane chain. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Piperazine Alkylation
The 4-methoxyphenyl group is introduced to the piperazine ring via N-alkylation using a chloroethyl intermediate under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) . Typical solvents include THF or DMF, with yields ranging from 70–85% .
Example Reaction :
Ethyl Bridge Construction
The ethyl spacer is built through a Mannich-type reaction or Michael addition , linking the piperazine and pyridin-3-yl groups. Catalysts such as Pd(PPh₃)₄ or CuI are employed for coupling aromatic rings .
Key Step :
Sulfonamide Formation
The final step involves reacting the primary amine intermediate with ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base . Yields typically exceed 80% .
Reaction Optimization and Challenges
| Parameter | Optimized Condition | Yield (%) | Source |
|---|---|---|---|
| Piperazine Alkylation | Cs₂CO₃, THF, 60°C, 24h | 85 | |
| Ethyl Bridge Coupling | Pd(PPh₃)₄, DME, 80°C, 12h | 78 | |
| Sulfonamide Formation | TEA, DCM, RT, 6h | 82 |
Key Challenges :
-
Regioselectivity : Ensuring proper substitution on the piperazine ring .
-
Byproduct Formation : Managing undesired dimerization during sulfonamide coupling .
Stability and Reactivity
-
Acid Sensitivity : The methoxyphenyl group may undergo demethylation under strong acidic conditions .
-
Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature storage .
Comparative Analysis with Analogues
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
The target compound’s 4-methoxyphenyl group distinguishes it from analogs with alternative aryl substitutions:
- Trifluoromethyl/Chloro/Tert-Butyl Groups : Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () exhibit electron-withdrawing trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to the electron-donating methoxy group in the target compound .
- 3-Methoxyphenyl vs. 4-Methoxyphenyl : Derivatives such as SY289335 () feature a 2-methoxyphenyl substitution, altering steric and electronic interactions with target receptors. Para-substituents (as in the target) often improve binding affinity in G-protein-coupled receptors due to optimal spatial orientation .
Alkyl Chain and Terminal Functional Group Modifications
- Ethane Sulfonamide vs. Acetamide : The target’s ethane sulfonamide group contrasts with acetamide-terminated analogs (e.g., 9a–9g in ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to acetamides, influencing solubility and membrane permeability .
Physicochemical Properties
Key properties inferred from structural analogs:
- Lipophilicity : Trifluoromethyl and chloro groups () increase logP values, whereas methoxy groups (target) enhance water solubility slightly .
- Melting Points : Analogs in show distinct melting points (e.g., 9a: 168–170°C), suggesting crystallinity differences influenced by substituents .
Pharmacological Implications
While direct activity data for the target compound are lacking, structural parallels to known bioactive molecules suggest hypotheses:
- Dopamine D3 Receptor Affinity : Piperazine derivatives like 3j () are evaluated as D3 ligands. The target’s pyridinyl group may mimic catecholamine interactions, though sulfonamide termini could alter binding kinetics .
- Metabolic Stability : Compared to K-604 metabolites (), the target’s ethane sulfonamide may resist oxidative metabolism better than acetamide groups, extending half-life .
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a pyridine ring, and a sulfonamide group, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 426.54 g/mol |
| CAS Number | 1112434-46-4 |
The presence of the methoxy group on the phenyl ring and the piperazine moiety indicates its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. Research suggests that it may act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in neurodegenerative conditions where increased acetylcholine levels can alleviate symptoms associated with diseases like Alzheimer's .
Antidepressant and Anxiolytic Effects
Studies have indicated that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D4 receptor. For instance, related compounds have shown high selectivity and potency in binding to dopamine D4 receptors, which are implicated in mood regulation and anxiety .
Anticonvulsant Activity
Research into structurally related sulfonamides has demonstrated anticonvulsant properties. In animal models, these compounds have been shown to effectively reduce seizure activity, suggesting potential therapeutic applications in epilepsy management .
Cardiovascular Effects
Preliminary studies involving benzenesulfonamide derivatives indicate that they can influence cardiovascular parameters such as perfusion pressure and coronary resistance. The interaction with calcium channels suggests a possible mechanism for modulating cardiovascular function, which could be explored further for therapeutic applications in heart diseases .
Study on Dopamine Receptor Affinity
A study assessing the binding affinity of various piperazine derivatives revealed that this compound exhibited significant binding to the D4 receptor with an IC50 value indicative of high potency. This finding supports its potential use as an antidepressant or anxiolytic agent .
Anticonvulsant Efficacy
In another experimental setup, compounds similar to this compound were tested in rodent models for their anticonvulsant effects. Results showed a dose-dependent reduction in seizure frequency, highlighting the therapeutic potential of these compounds in epilepsy treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
